3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Description
3-tert-Butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a bicyclic heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a tert-butyl group at position 3, a methyl group at position 6, and a carboxylic acid moiety at position 5.
Properties
Molecular Formula |
C11H14N2O2S |
|---|---|
Molecular Weight |
238.31 g/mol |
IUPAC Name |
3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2S/c1-6-8(9(14)15)13-7(11(2,3)4)5-16-10(13)12-6/h5H,1-4H3,(H,14,15) |
InChI Key |
YDHYAZWUSYMDBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=CSC2=N1)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Ester Intermediates and Radical Bromination
A key approach involves the synthesis of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate as a precursor, which undergoes free-radical bromination to introduce a bromomethyl group at the 6-position. This versatile intermediate enables further functionalization.
Step 1: Preparation of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate
The ester is synthesized by condensation reactions involving appropriate precursors such as ethyl-2-chloroacetoacetate and amine derivatives under reflux conditions in solvents like 1,4-dioxane. The reaction progress is monitored by thin-layer chromatography (TLC), and the crude product is purified by silica gel column chromatography, yielding up to 91% of the ester intermediate.
Step 2: Free-Radical Bromination
Using N-bromosuccinimide (NBS) as the brominating agent, the ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate undergoes selective bromination at the methyl group to form ethyl 6-bromomethylimidazo[2,1-b]thiazole-5-carboxylate. This step is critical for introducing a reactive handle for subsequent coupling reactions.
Coupling with Chiral Auxiliaries and Hydrolysis
The bromomethyl intermediate can be coupled with chiral auxiliaries such as Schöllkopf's reagent or with diethyl (Boc-amino)malonate to generate amino acid analogs. Subsequent acidic hydrolysis converts esters to the corresponding carboxylic acids.
Step 3: Coupling Reaction
The bromomethyl compound is reacted with the chiral auxiliary under mild conditions to form a coupled product. This reaction is typically conducted in dry solvents with bases to facilitate nucleophilic substitution.
Step 4: Acidic Hydrolysis
Hydrolysis under acidic or basic conditions removes protecting groups and converts esters into carboxylic acids, yielding 3-tert-butyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid or its analogs.
Alternative Synthetic Routes
Another reported method involves direct hydrolysis of the ester intermediate using lithium hydroxide in a mixture of tetrahydrofuran (THF) and methanol at low temperature, followed by acidification to precipitate the carboxylic acid.
Step 1: Hydrolysis
The ester is treated with LiOH·H2O (3 equivalents) at 0 °C to room temperature for 16 hours. The reaction is monitored by TLC.
Step 2: Acidification and Isolation
The reaction mixture is acidified to pH 4–5 using 4N HCl, precipitating the carboxylic acid, which is then filtered and dried, yielding 82–85%.
Functionalization of the Carboxylic Acid
The carboxylic acid can be further functionalized by coupling with amines such as piperazine derivatives using coupling reagents like HATU and bases such as DIPEA in dimethylformamide (DMF). This step is useful for generating derivatives for biological evaluation.
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ester formation | Ethyl-2-chloroacetoacetate, reflux | 1,4-Dioxane | Reflux (~100 °C) | 80–91 | Monitored by TLC, purified by column chromatography |
| Free-radical bromination | NBS | Suitable organic solvent | Room temperature | Not specified | Selective bromination at methyl group |
| Coupling with chiral auxiliary | Schöllkopf's reagent or diethyl (Boc-amino)malonate | Dry solvent, base | Room temperature | Not specified | Forms amino acid analogs |
| Hydrolysis of ester | LiOH·H2O (3 eq) | THF/MeOH | 0 °C to RT | 82–85 | Acidification with HCl to isolate acid |
| Amide coupling | HATU, DIPEA, amine (e.g., piperazine) | DMF | Room temperature | 76–79 | Purified by column chromatography |
The free-radical bromination step is crucial for introducing a reactive site for further functionalization and must be carefully controlled to avoid overbromination or side reactions.
The use of chiral auxiliaries enables stereoselective synthesis of amino acid derivatives based on the imidazo[2,1-b]thiazole scaffold.
Hydrolysis conditions are mild and efficient, providing high yields of the carboxylic acid without decomposition of the heterocyclic ring.
Coupling reactions using modern peptide coupling reagents like HATU facilitate the synthesis of amide derivatives, expanding the compound's utility in medicinal chemistry.
The overall synthetic route is modular, allowing for variation in substituents and functional groups, which is valuable for structure-activity relationship studies.
The preparation of 3-tert-butyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid primarily relies on the synthesis of an ester intermediate, selective radical bromination, coupling with auxiliaries or amines, and hydrolysis to the carboxylic acid. These methods are supported by detailed experimental procedures and yield data, demonstrating their robustness and applicability in heterocyclic and medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the imidazole or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: Its unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The structural uniqueness of 3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid lies in its bulky tert-butyl group at position 3. Below is a comparative analysis with similar compounds:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | Methyl (6), carboxylic acid (5) | C₇H₆N₂O₂S | 182.20 | Lacks tert-butyl group at position 3 |
| 3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | Ethyl (3), isopropyl (6) | C₁₁H₁₄N₂O₂S | 238.31 | Smaller alkyl groups vs. tert-butyl |
| 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid | Trifluoromethyl (6) | C₇H₃F₃N₂O₂S | 236.17 | Electron-withdrawing CF₃ vs. methyl |
| 2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid | Methyl (2), CF₃ (6) | C₈H₅F₃N₂O₂S | 250.20 | Substituent positions differ (2 vs. 3) |
Key Observations :
Physicochemical Properties
- Melting Points: 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid: 164–165°C .
- Solubility : The tert-butyl group in the target compound likely reduces aqueous solubility compared to smaller alkyl or polar substituents (e.g., carboxylic acid derivatives in ).
Biological Activity
3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
Anticancer Properties
Research has demonstrated that thiazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure plays a crucial role in its biological activity. Notably, compounds featuring thiazole rings are often linked to enhanced anticancer activity due to their ability to interact with cellular targets involved in tumor growth and proliferation.
In a study assessing the cytotoxicity of several thiazole derivatives, it was found that the presence of electron-donating groups significantly influenced their potency. For instance, the introduction of a methyl group at position 4 of the phenyl ring was associated with increased cytotoxicity against cancer cell lines such as Jurkat and A-431 .
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells. This is critical for reducing tumor growth and promoting cell death in malignant tissues.
- Inhibition of Proliferation : Studies indicate that this compound can inhibit cell proliferation by interfering with cell cycle progression, particularly at the G1/S transition phase.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific structural features are vital for the biological activity of thiazole derivatives. Key observations include:
- Thiazole Ring : Essential for cytotoxic activity; modifications to this ring can significantly alter potency.
- Substituents : The presence and position of substituents such as methyl or carboxylic acid groups influence both the efficacy and selectivity of the compound against different cancer types.
| Compound Structure | IC50 (µg/mL) | Notes |
|---|---|---|
| This compound | 1.61 ± 1.92 | Effective against Jurkat cells |
| Other Thiazole Derivatives | Varies | Structure modifications impact potency |
Study 1: Cytotoxicity Evaluation
In a comparative study involving various thiazole derivatives, this compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents like doxorubicin. The study utilized MTT assays across multiple cancer cell lines including glioblastoma and melanoma.
Study 2: Mechanistic Insights
A separate investigation employed molecular dynamics simulations to elucidate the interaction between this compound and Bcl-2 protein. The results indicated that hydrophobic interactions were predominant in stabilizing the compound within the protein binding site, suggesting a potential pathway for therapeutic intervention in apoptosis regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
